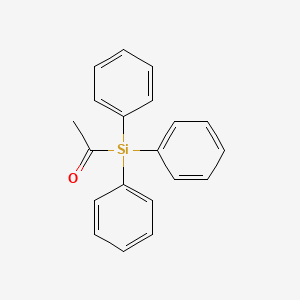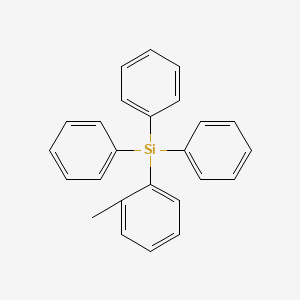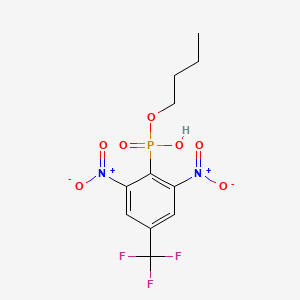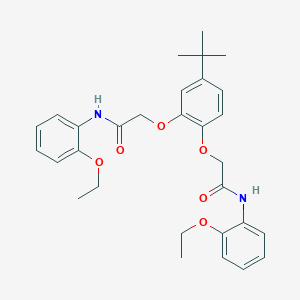
Tri(O-tolyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(O-tolyl)silanol is a chemical compound with the molecular formula C21H22OSi. It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(O-tolyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of tri(O-tolyl)silane. The reaction typically requires the presence of water and a catalyst to facilitate the hydrolysis process. The reaction can be represented as follows:
(O-tolyl)3SiH+H2O→(O-tolyl)3SiOH+H2
Another method involves the oxidation of tri(O-tolyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate. This method is advantageous as it provides a straightforward route to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tri(O-tolyl)silane. The process is carried out in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tri(O-tolyl)silanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound back to tri(O-tolyl)silane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Siloxanes
Reduction: Tri(O-tolyl)silane
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Tri(O-tolyl)silanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the study of silanol-based reactions and mechanisms.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules and surfaces.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives. .
Mechanism of Action
The mechanism of action of tri(O-tolyl)silanol involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group (Si-OH) in this compound can participate in hydrogen bonding with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and surface modification applications .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: A simpler silanol with three methyl groups attached to the silicon atom.
Triphenylsilanol: A silanol with three phenyl groups attached to the silicon atom.
Triethoxysilanol: A silanol with three ethoxy groups attached to the silicon atom
Uniqueness of Tri(O-tolyl)silanol
This compound is unique due to the presence of three O-tolyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and enhanced reactivity in certain reactions. These properties make this compound a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
18748-64-6 |
|---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hydroxy-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
InChI Key |
DTAPTLBLKILOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)








![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)

![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
